BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the Use of
LLC355 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the use of LLC355, a potent and selective
Discoidin Domain Receptor 1 (DDR1) degrader. It is crucial to note that LLC355 is a chemical
compound, not a cell line. The experimental protocols outlined herein are designed for the use
of LLC355 with the NCI-H23 human non-small cell lung cancer cell line, a well-established
model for studying DDR1 signaling and the effects of its degradation.

LLC355 functions as an Autophagy-Tethering Compound (ATTEC), which efficiently induces
the degradation of the DDR1 protein via lysosome-mediated autophagy.[1][2][3] In NCI-H23
cells, LLC355 has been shown to have a DC50 value of 150.8 nM for DDR1 degradation and is
effective in inhibiting cancer cell tumorigenicity, migration, and invasion.[1][2][3] These
protocols will guide researchers in the proper handling of NCI-H23 cells and the application of
LLC355 to study its effects on DDR1-mediated signaling pathways.

Cell Line Characteristics: NCI-H23

The NCI-H23 cell line is an adherent, epithelial-like cell line derived from a human lung
adenocarcinoma.[4] It is a widely used model in cancer research and is particularly relevant for
studying the effects of LLC355 due to its expression of DDR1.

Quantitative Data for NCI-H23 Cell Culture
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Parameter Value Source(s)

) ] 25 - 71 hours (Varies with
Doubling Time - [5]
culture conditions)

Morphology Epithelial-like [41[6]
Growth Properties Adherent [41[6]
Passage Ratio 1:3t0 1:4 [6]

Confluency for Passaging 80-90% [71[8]

Experimental Protocols
NCI-H23 Cell Culture

1.1. Media and Reagents
o Base Medium: RPMI-1640 Medium[4]
e Supplements:
o 10% Fetal Bovine Serum (FBS)[4]
o 2 mM L-Glutamine
o 1X MEM Non-Essential Amino Acids Solution[7]
o 1 mM Sodium Pyruvate[7]
e Dissociation Reagent: 0.25% Trypsin-EDTA or TrypLE™][7]
e Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.
1.2. Thawing of Cryopreserved Cells
o Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

¢ Decontaminate the outside of the vial with 70% ethanol.
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Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

Centrifuge at 200 x g for 5 minutes.

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-
warmed complete growth medium.

Transfer the cell suspension to a T-75 culture flask.
Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

Change the medium the following day to remove any residual cryoprotectant.

1.3. Cell Passaging

Observe the cells under a microscope to ensure they are 80-90% confluent.[7][8]
Aspirate the culture medium from the flask.
Wash the cell monolayer once with sterile PBS.

Add 2-3 mL of Trypsin-EDTA or TrypLE™ to the flask and incubate at 37°C for 2-5 minutes,
or until the cells detach.

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.
Perform a cell count using a hemocytometer or an automated cell counter.

Seed new T-75 flasks at a density of 2-5 x 10”4 cells/cm2,

Add the appropriate volume of complete growth medium and return the flasks to the
incubator.

Passage cells every 3-4 days.[7]

1.4. Cryopreservation
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» Follow steps 1-7 of the cell passaging protocol.
o Centrifuge the cell suspension at 200 x g for 5 minutes.

o Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 106
cells/mL.

o Aliquot 1 mL of the cell suspension into cryovials.
o Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

o Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

LLC355 Treatment of NCI-H23 Cells

2.1. Preparation of LLC355 Stock Solution

e LLC355 is a solid compound. Prepare a high-concentration stock solution (e.g., 10 mM) by
dissolving it in a suitable solvent such as DMSO.

e Store the stock solution at -20°C or -80°C.

o Prepare fresh working solutions by diluting the stock solution in complete growth medium
immediately before use.

2.2. General Protocol for LLC355 Treatment

o Seed NCI-H23 cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a
predetermined seeding density to ensure they are in the exponential growth phase at the
time of treatment.

o Allow the cells to adhere and grow for 24 hours.

e Remove the culture medium and replace it with fresh medium containing the desired
concentrations of LLC355. Include a vehicle control (medium with the same concentration of
DMSO used to dissolve LLC355).

 Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
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e Proceed with downstream assays to evaluate the effects of LLC355.

Experimental Workflow for LLC355 Treatment and
Analysis

Incubate 24
Treat Cells with LLC355 Incubate for
(and Vehicle Control) Desired Duration
LC355 Working Solutions

Click to download full resolution via product page

Caption: Workflow for LLC355 treatment of NCI-H23 cells and subsequent analysis.

DDR1 Signaling and Mechanism of LLC355 Action

DDRL1 is a receptor tyrosine kinase that is activated by collagen.[9] Upon binding to collagen,
DDR1 undergoes autophosphorylation, which initiates downstream signaling cascades,
including the PI3K/Akt and MAPK pathways.[10][11] These pathways play crucial roles in cell
proliferation, migration, and survival.[10]

LLC355 is an ATTEC that recruits DDR1 to the autophagosome for degradation. This process
involves the lysosome, which fuses with the autophagosome to degrade its contents.[1][3] By
degrading DDR1, LLC355 effectively shuts down its downstream signaling, leading to the
inhibition of cancer cell tumorigenicity, migration, and invasion.[1][3]

DDR1 Signaling Pathway and LLC355-Mediated
Degradation
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Caption: Simplified DDR1 signaling and LLC355-mediated degradation pathway.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety
precautions should be taken when handling cell lines and chemical compounds. It is
recommended to consult the original research articles for more detailed experimental

conditions and troubleshooting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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